5-(1-azepanylsulfonyl)-2-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide
Overview
Description
5-(1-azepanylsulfonyl)-2-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C21H33N3O3S and its molecular weight is 407.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.22426310 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Research has shown that compounds similar to "5-(1-azepanylsulfonyl)-2-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide" possess significant anti-inflammatory and analgesic properties. The synthesis and evaluation of derivatives like 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have demonstrated potent analgesic and anti-inflammatory activities, highlighting their potential for development into new therapeutic agents (Muchowski et al., 1985).
Kappa-Opioid Receptor Antagonism
Another area of application is in the modulation of kappa-opioid receptors (KORs), where related compounds have shown high affinity and selectivity. These properties are indicative of their potential in treating depression and addiction disorders, offering a basis for the development of novel KOR antagonists with therapeutic benefits (Grimwood et al., 2011).
Synthesis of Heterocycles
The compound's structural features are conducive to the synthesis of various heterocyclic compounds, which are essential in drug development and material science. Research on related compounds has provided new routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines, demonstrating the versatility of such structures in organic synthesis and the potential for generating diverse biologically active molecules (Back & Nakajima, 2000).
Neuroleptic Activity
Compounds with similar structures have been explored for their neuroleptic activity, indicating the potential for "this compound" in psychiatric medication development. These studies have led to the discovery of potent drugs with minimal side effects for the treatment of psychosis, showcasing the relevance of such compounds in addressing neurological disorders (Iwanami et al., 1981).
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methyl-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-18-9-10-19(28(26,27)24-15-4-2-3-5-16-24)17-20(18)21(25)22-11-8-14-23-12-6-7-13-23/h9-10,17H,2-8,11-16H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPKYNIJHYZFOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NCCCN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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